![molecular formula C10H13ClFNO B1405281 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride CAS No. 1864057-70-4](/img/structure/B1405281.png)
3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride
説明
“3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is a chemical compound used in scientific research . It has a CAS Number of 63843-78-7 . The compound has a molecular weight of 203.64 .
Molecular Structure Analysis
The InChI code for “3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is 1S/C9H10FNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is a powder at room temperature .科学的研究の応用
1. Synthesis of Novel Compounds
The compound 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride has been utilized in the synthesis of various novel compounds. For instance, a study reports the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, highlighting its potential for industrialization due to the mild conditions, easy manipulation, and high purity of the product (Zhang Zhi-bao, 2011).
2. Development of Pharmaceutical Agents
3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride plays a significant role in the development of pharmaceutical agents. An example is the synthesis and ligand binding of tropane ring analogues of paroxetine, which is a selective serotonin reuptake inhibitor. This indicates its relevance in the creation of antidepressants (Keverline-Frantz et al., 1998).
3. Antioxidant Activity
Research on Schiff bases and azetidines derived from phenyl urea derivatives, which include 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride, indicates their potential in in-vitro antioxidant activities. This study points towards the compound's significance in medicinal chemistry (Nagavolu et al., 2017).
4. Antibacterial Applications
The compound has also been explored in the field of antibacterial agents. Research on 7-azetidinylquinolones as antibacterial agents demonstrates the effects of the azetidine moiety on the potency and physicochemical properties of quinolones, suggesting its use in developing new antibacterial drugs (Frigola et al., 1994).
5. Neurotransmitter Receptor Studies
This compound is instrumental in studies involving neurotransmitter receptors. An example is the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine for positron emission tomography ligands for nicotinic receptors, which offers insights into the functioning of these receptors (Doll et al., 1999).
6. Synthesis of Azetidine Derivatives
Research on synthesizing cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines illustrates the versatility of 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride in producing a variety of azaheterocycles, relevant in medicinal chemistry (Mollet et al., 2011).
7. Enzyme Inhibition Studies
The compound is used in enzyme inhibition studies, as seen in the synthesis of fluorine and iodine analogues of clorgyline, which are potent inhibitors of monoamine oxidase A, suggesting therapeutic applications in psychiatric disorders (Ohmomo et al., 1991).
8. Development of Enamines
The compound's utility extends to the development of enamines, as evidenced by the synthesis of 2-(dichloromethylene)azetidines, stable strained cyclic enamines, indicating its potential in organic synthesis (Mangelinckx et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-[(4-fluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFDRJVFRCXFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



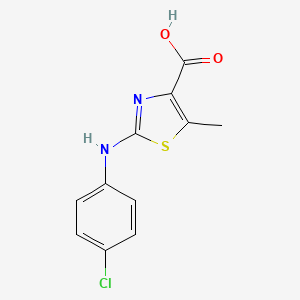
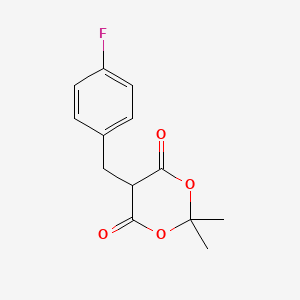
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)
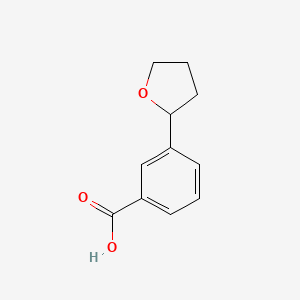
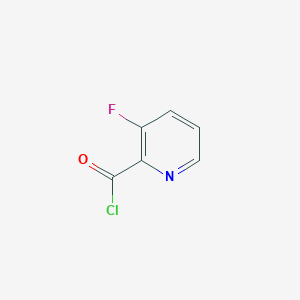
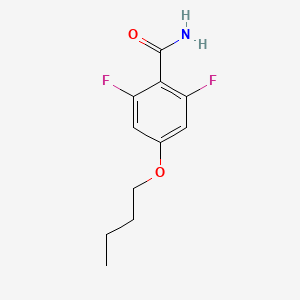

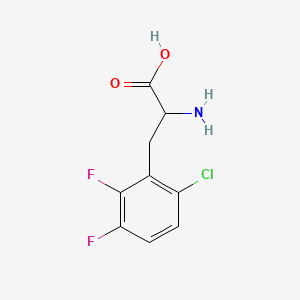
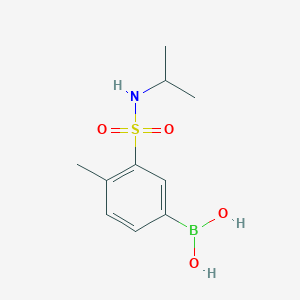
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)